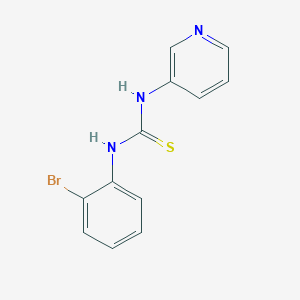

N-(2-溴苯基)-N'-3-吡啶基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-bromophenyl)-N'-3-pyridinylthiourea and related compounds typically involves the reaction of isothiocyanates with amines or anilines. For instance, the synthesis of N-p-bromophenyl-N′-phenylacetylthiourea was achieved by treating phenylacetyl chloride with 4-bromoaniline (Liang Xian et al., 2009). Another relevant synthesis involved the reaction of 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine to produce various bromobutanoyl-N’-tolylthioureas (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by their crystalline forms and intramolecular interactions. The compound N-p-bromophenyl-N′-phenylacetylthiourea, for instance, crystallizes in the monoclinic space group with specific cell dimensions and features intermolecular hydrogen bonding and π–π stacking interactions (Liang Xian et al., 2009).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidation and cyclization. The oxidation of N-(2-pyridyl)thioureas with bromine leads to the formation of thiadiazolopyridinium salts, highlighting the reactivity of these compounds toward oxidative conditions (Rln Harris, 1972).

Physical Properties Analysis

The physical properties of N-(2-bromophenyl)-N'-3-pyridinylthiourea derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. The detailed physical properties can be inferred from structural analyses, like those done for N-p-bromophenyl-N′-phenylacetylthiourea (Liang Xian et al., 2009).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including their reactivity, stability under different conditions, and interactions with other chemical species, are essential for their functionalization and application in synthesis and material science. The reactivity of these compounds towards oxidation and their ability to form complex structures through hydrogen bonding and stacking interactions are key aspects of their chemical behavior (Rln Harris, 1972).

科学研究应用

合成与结构分析

N-(2-溴苯基)-N'-3-吡啶基硫脲及其衍生物已被合成并分析,用于科学研究中的各种应用。例如,研究探索了硫脲衍生物的合成和评价,重点关注其潜在的抗炎、抗溃疡和抗菌特性。这些化合物由于其独特的结构框架,在各种生物活性中显示出前景。特别是,已经详细介绍了从雄烯二酮合成硫脲衍生物或通过微波辅助方法合成硫脲衍生物,突出了它们在药物化学中的多种潜力 (Mohareb, Zaki, & Abbas, 2015); (Motevalli, Yaghoubi, & Mirzazadeh, 2012)。

化学和物理性质

N-(2-溴苯基)-N'-3-吡啶基硫脲衍生物的化学和物理性质已得到广泛研究。研究重点在于了解决定化合物行为和稳定性的分子内和分子间相互作用。例如,结构和光谱研究揭示了氢键的存在,氢键在该化合物的二聚体形成及其相互作用中起着至关重要的作用。此类见解对于设计具有特定应用所需物理和化学性质的分子至关重要 (Szczepura, Eilts, Hermetet, Ackerman, Swearingen, & West, 2002)。

在表面涂层和印刷油墨中的应用

N-(2-溴苯基)-N'-3-吡啶基硫脲的衍生物已被研究其在抗菌涂料中的潜在用途。一项研究合成了杂环化合物,并在将其掺入聚氨酯清漆配方和印刷油墨膏中时测试了它们的抗菌活性。这些应用展示了该化合物的多功能性及其增强表面涂层和油墨抗菌性能的潜力,从而有助于开发具有改进卫生性能的材料 (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015)。

在液晶合成中的潜力

N-(2-溴苯基)-N'-3-吡啶基硫脲衍生物也已探索用于液晶合成。这些化合物作为液晶显示器新材料开发中的关键中间体,突出了合成有机化学在电子行业技术进步中的重要性 (Getmanenko & Twieg, 2008)。

属性

IUPAC Name |

1-(2-bromophenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3S/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLOESSYYMPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CN=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Bromophenyl)-3-pyridin-3-ylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5503074.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)

![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)

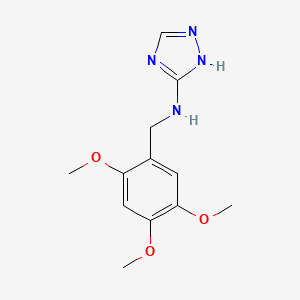

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)